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molecular formula C12H13N3O3 B2623640 Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate CAS No. 159216-53-2

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate

Cat. No. B2623640
M. Wt: 247.254
InChI Key: CLTKKPRUJDXJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743790B2

Procedure details

To a solution of ethoxycarbonylmethyl isocyanate (24.5 ml, 0.212 mol) in DMF (100 ml) a solution of 4-aminobenzonitrile (25 g, 0.212 mol) in DMF (100 ml) was added within 30 min at 0° C. Stirring was continued for 7 d and additional ethoxycarbonylmethyl isocyanate was added periodically (18.5 ml, 0.156 mol). The solvent was removed in vacuo and the residue was stirred in ethyl acetate/diethyl ether. The mixture was filtered to give the title compound (39.12 g, 74%; white solid of m.p. 140-144° C.) which was used without further purification.
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][N:7]=[C:8]=[O:9])=[O:5])[CH3:2].[NH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:5])[CH2:6][NH:7][C:8]([NH:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1)=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C)OC(=O)CN=C=O
Name
Quantity
25 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CN=C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred in ethyl acetate/diethyl ether
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)OC(CNC(=O)NC1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.12 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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